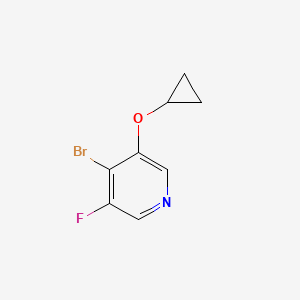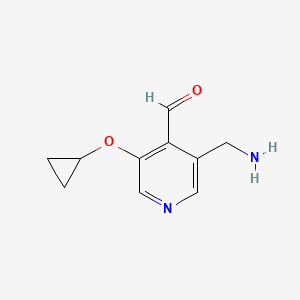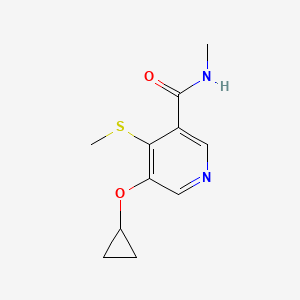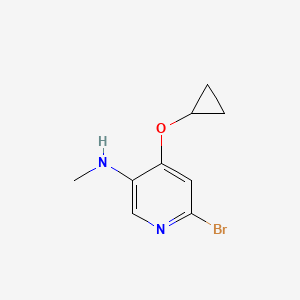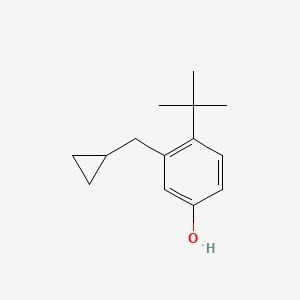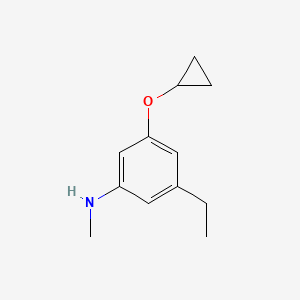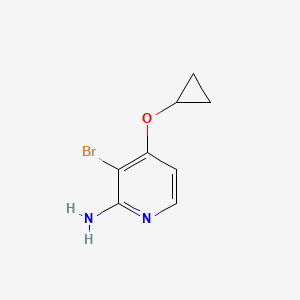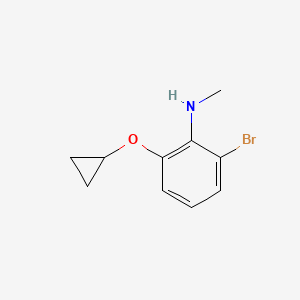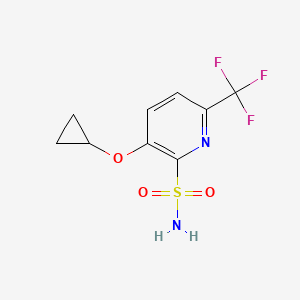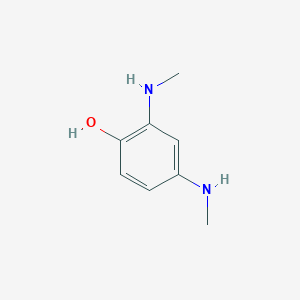
2,4-Bis(methylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(methylamino)phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two methylamino groups attached to the benzene ring at the 2 and 4 positions, and a hydroxyl group at the 1 position. This compound is known for its applications in various fields, including photography, hair dye formulations, and as a reagent in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(methylamino)phenol typically involves the methylation of 2,4-diaminophenol. One common method includes the reaction of 2,4-diaminophenol with formaldehyde and formic acid under controlled conditions to introduce the methyl groups. The reaction is carried out in an aqueous medium, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the use of catalysts to enhance the reaction rate and efficiency. The final product is obtained through a series of purification steps, including filtration and drying.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Bis(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
2,4-Bis(methylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of hair dyes and as a photographic developer in black and white photography.
Wirkmechanismus
The mechanism of action of 2,4-Bis(methylamino)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a reducing agent, donating electrons to other molecules. This property is utilized in its role as a photographic developer, where it reduces silver ions to metallic silver, forming the image on photographic film.
Vergleich Mit ähnlichen Verbindungen
4-(Methylamino)phenol: This compound has a similar structure but with only one methylamino group.
4-{bis[4-(dimethylamino)phenyl]methyl}phenol: This compound contains dimethylamino groups and is used in different applications.
Uniqueness: 2,4-Bis(methylamino)phenol is unique due to the presence of two methylamino groups, which enhance its reactivity and make it suitable for specific applications such as photographic development and hair dye formulations.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2,4-bis(methylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-9-6-3-4-8(11)7(5-6)10-2/h3-5,9-11H,1-2H3 |
InChI-Schlüssel |
WLBMTUCZMXIARC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=C(C=C1)O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


